N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
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Description
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H17F3N2O3S and its molecular weight is 398.4. The purity is usually 95%.
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Scientific Research Applications
Oxidative Cross-Coupling of N-Phenylphenylbenzenesulfonamides
Miura et al. (1998) investigated the reaction of N-phenylphenylbenzenesulfonamides with acrylate esters using a Pd(OAc)2 and Cu(OAc)2 catalyst system, producing 5,6-dihydro-5-(benzenesulfonyl)phenanthridine-6-acetate derivatives (Miura et al., 1998).
Development of N-Phenoxyphenylbenzenesulfonamide Derivatives
Yamada et al. (2016) developed N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor (PR) antagonists. One compound, 3-trifluoromethyl derivative 32, exhibited potent PR-antagonistic activity, high binding affinity for PR, and selectivity over androgen receptor (AR), offering a novel scaffold for PR antagonists (Yamada et al., 2016).
Synthesis of Novel Zinc Phthalocyanine Derivatives
Pişkin et al. (2020) synthesized new zinc(II) phthalocyanine derivatives with benzenesulfonamide groups, which showed promising properties for photodynamic therapy applications in cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin et al., 2020).
Series of d10 Complexes Based on Sulfamethoxazole
Feng et al. (2021) conducted a study on modified 4-amino-N-(5-methyl-1, 2-sulfathiazole-3-yl) benzenesulfonamide acid and its d10 metal complexes, revealing their structural characteristics and exploring their photoluminescence and antibacterial properties (Feng et al., 2021).
Properties
IUPAC Name |
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c19-18(20,21)15-8-4-5-9-16(15)27(25,26)22-11-13-10-17(24)23(12-13)14-6-2-1-3-7-14/h1-9,13,22H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFIPIOLUVENLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.